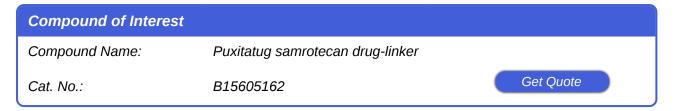


# Puxitatug Samrotecan (AZD8205) in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Puxitatug samrotecan (AZD8205) is a novel antibody-drug conjugate (ADC) designed to target B7-H4, a transmembrane protein that is highly expressed in a variety of solid tumors and has limited expression in normal tissues.[1] High expression of B7-H4 is often associated with a poor prognosis and disease progression.[1][2] Puxitatug samrotecan consists of a humanized anti-B7-H4 monoclonal antibody, a cleavable linker, and a topoisomerase I inhibitor payload.[3] [4][5] The mechanism of action involves the binding of the ADC to B7-H4 on tumor cells, followed by internalization and release of the cytotoxic payload, which leads to DNA damage and apoptosis.[1][2][6] Preclinical studies utilizing patient-derived xenograft (PDX) models have been instrumental in evaluating the efficacy and mechanism of action of puxitatug samrotecan, providing a strong rationale for its clinical development.[3][4][7]

# **Data Presentation**

The following tables summarize the quantitative data from preclinical studies of puxitatug samrotecan in PDX models.

# Table 1: Monotherapy Efficacy of Puxitatug Samrotecan in a Panel of PDX Models



Number of PDX Models	Dosage	Overall Response Rate (ORR)	Reference
26	3.5 mg/kg (single IV administration)	69%	[3][4][5]

Table 2: Efficacy of Puxitatug Samrotecan in Triple-

**Negative Breast Cancer (TNBC) PDX Models** 

PDX Model	B7-H4 Expression	Homologous Recombinatio n Deficiency (HRD) Status	Response to 3.5 mg/kg Puxitatug Samrotecan	Reference
НВСх-30	High	HRP (Homologous Recombination Proficient)	Complete or Partial Response	[5][8]
НВСх-8	High	HRD	Complete or Partial Response	[5][8]
HBCx-10	Low	HRP (Homologous Recombination Proficient)	Progressive Disease	[5][8]

Table 3: Efficacy of Puxitatug Samrotecan in Various B7-

**H4-Expressing PDX Models** 

Tumor Type	Overall Response Rate (ORR) at 3.5 mg/kg	Reference
Triple-Negative Breast Cancer (TNBC)	75%	[6]
Ovarian Cancer	64%	[6]
Cholangiocarcinoma	21%	[6]



# Experimental Protocols Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

This protocol outlines the general procedure for establishing and propagating PDX models from patient tumor tissue.

#### Materials:

- Fresh patient tumor tissue obtained under sterile conditions
- Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)
- Surgical instruments (scalpels, forceps)
- Phosphate-buffered saline (PBS) or appropriate cell culture medium
- Matrigel (optional)
- Anesthesia for mice
- Animal housing facility with appropriate sterile conditions

#### Protocol:

- Tumor Tissue Processing:
  - Upon receipt of fresh patient tumor tissue, place it in a sterile petri dish containing PBS or culture medium on ice.
  - Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³) using sterile scalpels.
- Implantation into Mice:
  - Anesthetize the immunodeficient mice according to approved institutional animal care and use committee (IACUC) protocols.



- Make a small incision in the skin of the flank.
- Using forceps, create a subcutaneous pocket.
- Implant one to two tumor fragments into the subcutaneous space. The tumor fragments can be mixed with Matrigel to support initial growth.
- Close the incision with surgical clips or sutures.
- Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor growth.
  - Measure tumor dimensions with calipers once the tumors become palpable.
  - Calculate tumor volume using the formula: (Length x Width²) / 2.
- Passaging of PDX Tumors:
  - When a tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
  - Aseptically resect the tumor.
  - Remove any necrotic tissue and divide the tumor into smaller fragments for subsequent implantation into new host mice (as described in steps 1 and 2).

## **Puxitatug Samrotecan Efficacy Studies in PDX Models**

This protocol describes the methodology for evaluating the anti-tumor activity of puxitatug samrotecan in established PDX models.

#### Materials:

- Established PDX-bearing mice with tumor volumes within a specified range (e.g., 100-200 mm<sup>3</sup>)
- Puxitatug samrotecan (AZD8205) formulated in an appropriate vehicle



- Vehicle control solution
- Dosing syringes and needles
- Calipers for tumor measurement
- Analytical balance for weighing mice

#### Protocol:

- Animal Grouping and Randomization:
  - Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=5-10 mice per group).
  - Ensure that the average tumor volume is comparable across all groups at the start of the study.
- Drug Administration:
  - Administer puxitating samrotecan intravenously (IV) at the specified dose (e.g., 3.5 mg/kg)
     as a single dose or according to the desired treatment schedule.[5][6]
  - Administer the vehicle solution to the control group using the same route and schedule.
- Data Collection:
  - Measure tumor volumes and body weights of the mice two to three times per week.
  - Monitor the general health and behavior of the animals throughout the study.
- Efficacy Assessment:
  - Evaluate the anti-tumor efficacy based on tumor growth inhibition (TGI).
  - The response to treatment can be categorized based on modified RECIST criteria, where a percentage of tumor growth from baseline between -30% and -100% is considered a response (complete or partial).[5][8]



# Immunohistochemistry (IHC) for B7-H4 Expression

This protocol provides a general workflow for assessing B7-H4 protein expression in PDX tumor tissues.

#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections
- Primary antibody against B7-H4
- Secondary antibody conjugated to an enzyme (e.g., HRP)
- Chromogenic substrate (e.g., DAB)
- Hematoxylin for counterstaining
- · Microscope slides and coverslips
- · Deparaffinization and rehydration reagents
- · Antigen retrieval buffer and equipment

#### Protocol:

- Slide Preparation:
  - Cut FFPE tumor blocks into 4-5 μm sections and mount on slides.
  - Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH
     6.0) to unmask the antigen.
- Staining:



- Block endogenous peroxidase activity.
- Incubate the sections with the primary anti-B7-H4 antibody at a predetermined optimal concentration and time.
- Wash and incubate with the HRP-conjugated secondary antibody.
- Add the chromogenic substrate to visualize the antibody binding (brown precipitate).
- Counterstain with hematoxylin to visualize cell nuclei (blue).
- Analysis:
  - Dehydrate the slides, clear in xylene, and mount with a coverslip.
  - Examine the slides under a microscope.
  - B7-H4 expression can be quantified using image analysis algorithms to measure the mean optical density of staining on the tumor cell membrane.

# Visualizations Signaling Pathway and Mechanism of Action

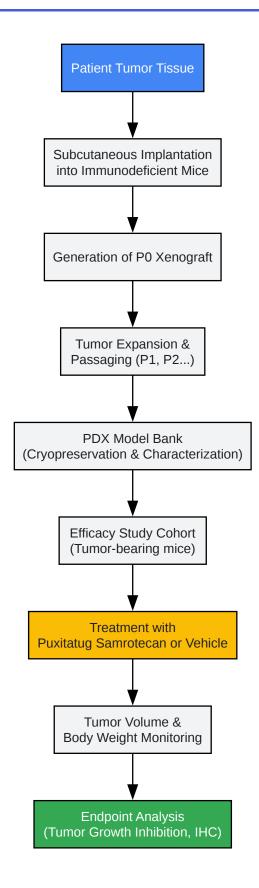


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Caption: Mechanism of action of Puxitatug samrotecan.

# **Experimental Workflow for PDX Studies**



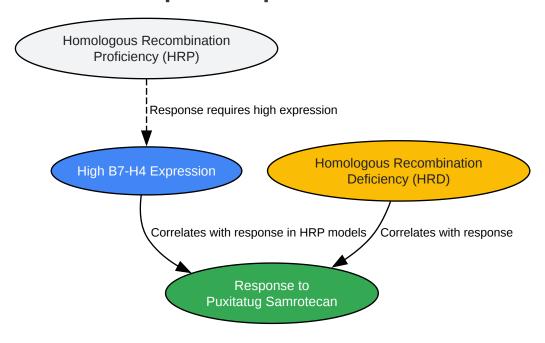


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Caption: Workflow for Puxitatug samrotecan studies in PDX models.



## **Logical Relationship of Response Biomarkers**



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Caption: Biomarkers for Puxitatug samrotecan response in PDX models.

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- To cite this document: BenchChem. [Puxitatug Samrotecan (AZD8205) in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605162#puxitatug-samrotecan-in-patient-derived-xenograft-pdx-models]

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